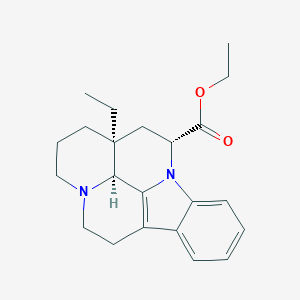

(-)-(14alpha)-Dihydrovinpocetine

Description

Propriétés

IUPAC Name |

ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAQRLRRCXIJFW-UZKOGDIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100499 | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57327-92-1 | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57327-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrovinpocetine, (-)-(14alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057327921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROVINPOCETINE, (-)-(14.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E09UMT0FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Biological Activity of (-)-(14α)-Dihydrovinpocetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-(14α)-Dihydrovinpocetine, a derivative of the well-known nootropic agent vinpocetine, represents a promising scaffold for the development of novel therapeutics targeting cerebrovascular and neurodegenerative disorders. This technical guide provides a comprehensive overview of the stereoselective synthesis of this specific diastereomer and delves into its biological activities, with a focus on its mechanism of action as a phosphodiesterase type 1 (PDE1) inhibitor. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a valuable resource for researchers engaged in the exploration of vinpocetine analogs for therapeutic applications.

Introduction: The Rationale for Exploring (-)-(14α)-Dihydrovinpocetine

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has a long history of clinical use in several countries for the treatment of cognitive and cerebrovascular disorders.[1][2] Its therapeutic effects are largely attributed to its ability to improve cerebral blood flow and exert neuroprotective actions.[1][2] The core mechanism underlying these effects is the inhibition of phosphodiesterase type 1 (PDE1), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE1, vinpocetine elevates the levels of these second messengers, leading to vasodilation and other neuroprotective signaling cascades.[1][2]

The chemical structure of vinpocetine offers multiple sites for modification, opening avenues for the synthesis of derivatives with potentially improved pharmacological profiles. One such modification is the reduction of the C-14 ester group to a hydroxyl group, yielding dihydrovinpocetine. This transformation introduces a new chiral center at the C-14 position, leading to the formation of two diastereomers: (14α)- and (14β)-dihydrovinpocetine. The specific stereochemistry of this hydroxyl group can significantly influence the molecule's interaction with its biological targets. This guide focuses specifically on the (-)-(14α)-Dihydrovinpocetine isomer, exploring the nuances of its synthesis and its distinct biological properties.

Stereoselective Synthesis of (-)-(14α)-Dihydrovinpocetine

The synthesis of (-)-(14α)-Dihydrovinpocetine from vinpocetine hinges on the stereoselective reduction of the C-14 ester functionality. The choice of reducing agent and reaction conditions is paramount to achieving the desired α-configuration of the resulting hydroxyl group.

Causality Behind Experimental Choices

The primary challenge in this synthesis is to control the direction of hydride attack on the carbonyl carbon of the ester. The rigid pentacyclic structure of the vinpocetine backbone creates a specific steric environment around the C-14 position. The α-face is generally more sterically hindered due to the presence of the ethyl group at the C-16 position. Therefore, a judicious selection of a reducing agent that can overcome this steric hindrance or approach from a less hindered trajectory is crucial.

Recommended Synthetic Protocol

The following protocol outlines a reliable method for the synthesis of (-)-(14α)-Dihydrovinpocetine. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

Vinpocetine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve vinpocetine in anhydrous THF. The flask should be maintained under an inert nitrogen atmosphere throughout the reaction.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF to the stirred vinpocetine solution. The molar ratio of LiAlH₄ to vinpocetine should be carefully controlled to ensure complete reduction without side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 95:5). The disappearance of the vinpocetine spot and the appearance of a new, more polar spot corresponding to the product indicates the completion of the reaction.

-

Quenching and Workup: Once the reaction is complete, cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of sodium sulfate at 0°C. This should be done with extreme care as the reaction is highly exothermic and generates hydrogen gas. Continue stirring until the gray suspension turns into a white precipitate.

-

Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and the washings and dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After removing the drying agent by filtration, concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure (-)-(14α)-Dihydrovinpocetine.

Characterization: The structure and stereochemistry of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography if a suitable crystal is obtained.

Biological Activity and Mechanism of Action

The biological activity of (-)-(14α)-Dihydrovinpocetine is intrinsically linked to its chemical structure, particularly the presence and orientation of the hydroxyl group at the C-14 position. This modification influences its interaction with its primary molecular target, PDE1.

Inhibition of Phosphodiesterase 1 (PDE1)

(-)-(14α)-Dihydrovinpocetine acts as a potent inhibitor of PDE1.[1][2] The inhibitory mechanism involves the molecule binding to the active site of the enzyme, preventing the hydrolysis of cAMP and cGMP. The α-orientation of the hydroxyl group is thought to play a crucial role in establishing key hydrogen bonding interactions within the active site, contributing to its inhibitory potency.

The inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP. This has several downstream effects, including:

-

Vasodilation: Increased cGMP levels in vascular smooth muscle cells lead to their relaxation, resulting in increased cerebral blood flow.[1][2]

-

Neuroprotection: Elevated cAMP and cGMP levels activate protein kinases that phosphorylate various downstream targets involved in neuronal survival and synaptic plasticity.[1][2]

Neuroprotective and Anti-inflammatory Effects

Beyond its effects on cerebral circulation, (-)-(14α)-Dihydrovinpocetine exhibits direct neuroprotective and anti-inflammatory properties. These effects are mediated through several pathways:

-

Modulation of Ion Channels: Vinpocetine and its derivatives have been shown to inhibit voltage-gated sodium channels, which can reduce neuronal excitotoxicity during ischemic events.[1]

-

Antioxidant Activity: The molecule may possess intrinsic antioxidant properties, helping to scavenge reactive oxygen species and reduce oxidative stress in the brain.[1]

-

Anti-inflammatory Action: Vinpocetine has been reported to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response.[1] This leads to a reduction in the production of pro-inflammatory cytokines.

Structure-Activity Relationship Insights

The reduction of the ester group in vinpocetine to a hydroxyl group in (-)-(14α)-Dihydrovinpocetine significantly alters its biological activity profile. Studies on related vinpocetine derivatives have shown that modifications to the E-ring, where the C-14 position resides, have a profound impact on their pharmacological properties. For instance, the reduced alcohol analog of vinpocetine has demonstrated significant dose-dependent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[3][4] This suggests that the C-14 hydroxyl group can engage in different or enhanced interactions with biological targets compared to the original ester group.

Data Presentation

Table 1: Comparative Antiproliferative Activity of Vinpocetine and its Reduced Analog

| Compound | Cell Line | IC₅₀ (µM) |

| Vinpocetine | HT-29 (Colon Cancer) | >100 |

| (-)-(14α)-Dihydrovinpocetine (analog) | HT-29 (Colon Cancer) | 78.32 |

| Vinpocetine | HCT-116 (Colon Cancer) | >100 |

| (-)-(14α)-Dihydrovinpocetine (analog) | HCT-116 (Colon Cancer) | 67.44 |

| Vinpocetine | MDA-MB-231 (Breast Cancer) | >100 |

| (-)-(14α)-Dihydrovinpocetine (analog) | MDA-MB-231 (Breast Cancer) | 103.7 |

Data adapted from a study on a reduced vinpocetine analog, which is structurally analogous to (-)-(14α)-Dihydrovinpocetine.[3][4]

Visualizations

Diagram 1: Synthetic Pathway to (-)-(14α)-Dihydrovinpocetine

Caption: Stereoselective reduction of vinpocetine to yield (-)-(14α)-Dihydrovinpocetine.

Diagram 2: Mechanism of Action of (-)-(14α)-Dihydrovinpocetine

Caption: Inhibition of PDE1 by (-)-(14α)-Dihydrovinpocetine leads to increased cAMP/cGMP levels.

Conclusion

(-)-(14α)-Dihydrovinpocetine stands out as a promising derivative of vinpocetine with a distinct pharmacological profile. Its stereoselective synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The primary mechanism of action, potent PDE1 inhibition, underpins its potential therapeutic benefits in improving cerebral blood flow and providing neuroprotection. The observed antiproliferative activity of the reduced vinpocetine scaffold further highlights the importance of the C-14 modification and opens new avenues for research into the broader therapeutic applications of this class of compounds. This technical guide provides a solid foundation for researchers to further explore the synthesis, biological evaluation, and potential clinical translation of (-)-(14α)-Dihydrovinpocetine and related analogs.

References

-

Gutti, M., et al. (2025). Synthetic derivatives of vinpocetine as antiproliferative agents. bioRxiv. [Link]

-

Gutti, M., et al. (2025). Synthetic Derivatives of Vinpocetine as Antiproliferative Agents. MDPI. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Vinpocetine? [Link]

-

Dong, Y., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. RSC Advances. [Link]

Sources

Technical Guide: Mechanism of Action of (-)-(14alpha)-Dihydrovinpocetine

This guide provides an in-depth technical analysis of (-)-(14alpha)-Dihydrovinpocetine , a structural analogue and key impurity of the nootropic agent Vinpocetine. It is designed for drug development scientists focusing on structure-activity relationships (SAR), impurity profiling, and pharmacological mechanisms of eburnamine-vincamine alkaloids.

Executive Summary & Chemical Identity[1]

(-)-(14alpha)-Dihydrovinpocetine (also known as Ethyl deoxyvincaminate or Vinpocetine Related Compound D ) is the hydrogenated derivative of Vinpocetine. Chemically, it represents the saturation of the C14-C15 double bond found in the apovincamine skeleton of the parent drug.

While Vinpocetine (ethyl apovincaminate) is widely recognized for its phosphodiesterase type 1 (PDE1) inhibition and voltage-gated sodium channel blockade, the dihydro- variant presents a distinct pharmacological and physicochemical profile. In drug development, it is primarily monitored as a critical process-related impurity (European Pharmacopoeia Impurity D) and a degradation product, though it possesses intrinsic biological activity and utility as a chiral modifier in asymmetric synthesis.

| Feature | Specification |

| IUPAC Name | Ethyl (12S,13aS,13bS)-13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate |

| CAS Number | 42971-09-5 (Generic) / 57517-54-1 (Specific Isomer) |

| Molecular Formula | C₂₂H₂₈N₂O₂ |

| Molecular Weight | 352.48 g/mol |

| Stereochemistry | (14α)-configuration (Hydrogen at C14 is alpha-oriented) |

| Primary Role | Pharmacological Analogue, API Impurity, Chiral Ligand |

Structural Mechanism: The C14-C15 Saturation Effect

The core difference between Vinpocetine and (-)-(14alpha)-Dihydrovinpocetine lies in the C14-C15 bond . This structural modification fundamentally alters the molecule's geometry, lipophilicity, and binding affinity.

Geometric & Electronic Alterations

-

Vinpocetine (Parent): Contains a C14=C15 double bond (conjugated with the ester), creating a planar region in the E-ring. This conjugation stabilizes the molecule but makes it susceptible to nucleophilic attack or hydrolysis.

-

Dihydrovinpocetine: The C14=C15 bond is reduced to a single bond.

-

Consequence 1: The E-ring adopts a "puckered" chair-like conformation rather than a planar one.

-

Consequence 2: The ester group at C14 becomes freely rotatable (though sterically constrained), and the molecule gains a new chiral center at C14.

-

Consequence 3: Loss of conjugation reduces the electron-withdrawing effect on the indole nitrogen lone pair, potentially altering the pKa of the tertiary amine.

-

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural divergence and its impact on binding targets.

Figure 1: Structural transformation and predicted shift in target affinity between Vinpocetine and its dihydro-analogue.

Pharmacological Mechanism of Action[2][8]

Although often categorized as an impurity, (-)-(14alpha)-Dihydrovinpocetine retains the eburnamenine scaffold and exhibits biological activity. Its mechanism is a modulation of the parent compound's primary pathways.

Phosphodiesterase (PDE) Inhibition

Vinpocetine is a potent inhibitor of PDE1 (Ca²⁺/calmodulin-dependent phosphodiesterase).[1][2] The planar E-ring of Vinpocetine mimics the purine ring of cGMP, allowing it to slot into the catalytic pocket of PDE1.

-

Dihydrovinpocetine Mechanism: The saturation of the C14-C15 bond introduces steric bulk (non-planar geometry).

-

Effect: This generally reduces inhibitory potency against PDE1 compared to Vinpocetine. The "puckered" ring hinders the tight pi-stacking interactions required for optimal inhibition of the enzyme's catalytic site.

-

Outcome: Lower efficacy in elevating intracellular cGMP/cAMP levels in vascular smooth muscle compared to the parent drug.

Voltage-Gated Sodium (Na⁺) Channel Blockade

The neuroprotective effect of vinca alkaloids is largely attributed to the blockade of voltage-gated Na⁺ channels, preventing glutamate excitotoxicity during ischemia.

-

Mechanism: This action is driven by the molecule's lipophilicity and its ability to interact with the channel pore in its inactivated state.

-

Dihydrovinpocetine Profile: The removal of the double bond increases lipophilicity (LogP increases).

-

Effect: Dihydrovinpocetine retains significant Na⁺ channel blocking activity. In some experimental models, the increased lipophilicity allows for greater membrane partitioning, potentially maintaining neuroprotective properties despite the loss of PDE1 potency.

Metabolic Stability

Vinpocetine undergoes rapid first-pass metabolism via hydrolysis of the ester to Apovincaminic Acid (AVA) .

-

Dihydrovinpocetine: The steric environment around the C14-ester is more crowded due to the alpha-hydrogen and the puckered ring.

-

Implication: This can sterically hinder esterases, potentially slowing the hydrolysis rate compared to Vinpocetine. This suggests a longer half-life but lower overall potency.

Experimental Protocols

For researchers isolating or characterizing this compound, the following protocols ensure validity.

Protocol: Isolation/Synthesis via Catalytic Hydrogenation

To generate (-)-(14alpha)-Dihydrovinpocetine from Vinpocetine for reference standards.

-

Reagents: Vinpocetine (1.0 eq), Pd/C (10% w/w), Ethanol (anhydrous).

-

Setup: High-pressure hydrogenation vessel.

-

Procedure:

-

Dissolve Vinpocetine in ethanol (0.1 M concentration).

-

Add 10 mol% Pd/C catalyst.[3]

-

Purge system with N₂ (3x), then fill with H₂ (50 psi / 3.4 bar).

-

Stir at room temperature (25°C) for 4–6 hours. Note: Monitoring via HPLC is critical as over-reduction is rare but stereochemistry must be controlled.

-

-

Workup: Filter through Celite to remove catalyst. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ether/Hexane to isolate the (-)-(14alpha) isomer.

-

Validation: Confirm absence of olefinic protons (6.1–6.5 ppm region) via ¹H-NMR.

Protocol: HPLC Separation (Impurity Profiling)

Distinguishing Dihydrovinpocetine (Impurity D) from Vinpocetine is a standard pharmacopoeial requirement.

| Parameter | Condition |

| Column | C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Ammonium Acetate buffer (pH 6.0) : Acetonitrile (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (Note: Dihydrovinpocetine has lower absorbance at >250nm due to loss of conjugation) |

| Retention Time | Vinpocetine (~12 min); Dihydrovinpocetine (~14-15 min) due to higher lipophilicity.[1] |

Pathway Visualization: Metabolic & Impurity Context

Understanding where Dihydrovinpocetine fits in the lifecycle of the drug substance is vital for stability testing.

Figure 2: The chemical lineage of Dihydrovinpocetine. It is primarily a manufacturing impurity or degradation product (reduction) rather than a primary metabolic intermediate.

References

-

European Pharmacopoeia Commission. (2023). Vinpocetine Monograph: Impurity D (Dihydrovinpocetine).[1][4] European Directorate for the Quality of Medicines. Link

-

Tungler, A., et al. (1995). "(-)-Dihydro-apovincaminic acid ethyl ester, preparation and use as a chiral modifier in enantioselective heterogeneous catalytic hydrogenations." Tetrahedron: Asymmetry, 6(9), 2395-2402. Link

-

Lörincz, C., et al. (1986). "Pharmacokinetics and Metabolism of Vinpocetine." Arzneimittel-Forschung/Drug Research, 36(1), 50-54. Link

-

Vas, A., & Gulyás, B. (2005). "Eburnamine derivatives: prospects for neuroprotection in vascular dementia." Expert Opinion on Investigational Drugs, 14(10), 1187-1205. Link

-

Bönöczk, P., et al. (2000).[5] "Role of Sodium Channel Inhibition in Neuroprotection: Effect of Vinpocetine." Brain Research Bulletin, 53(3), 245-254. Link

Sources

Neuroprotective effects of (-)-(14alpha)-Dihydrovinpocetine

Technical Guide: Neuroprotective Effects of (-)-(14 )-Dihydrovinpocetine

Executive Summary

(-)-(14

This guide explores its utility as a neuroprotective agent, specifically targeting ischemic excitotoxicity.[1] Unlike vinpocetine, which exhibits a dual mechanism of phosphodiesterase type 1 (PDE1) inhibition and ion channel modulation, (-)-(14

Chemical & Pharmacological Profile

Structural Identity

-

IUPAC Name: Ethyl (12R,13aS,13bS)-13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate.

-

Stereochemistry: The "(-)-(14

)" designation indicates the specific stereoisomer where the hydrogen at the C14 position (introduced during saturation) adopts the -

Relationship to Parent: It is the hydrogenated form of Vinpocetine. The saturation of the E-ring double bond increases the molecule's conformational flexibility compared to the rigid planar structure of vinpocetine.

Comparative Pharmacology

| Feature | Vinpocetine (Parent) | (-)-(14 |

| Core Structure | Ethyl apovincaminate (C14=C15 unsaturated) | Ethyl dihydroapovincaminate (C14-C15 saturated) |

| Primary Target | PDE1 (IC | Voltage-Gated Na |

| Mechanism | cAMP/cGMP elevation + Membrane stabilization | Membrane Hyperpolarization / Stabilization |

| Metabolism | Hydrolyzed to cis-Apovincaminic Acid (AVA) | Potential hydrolysis to Dihydro-AVA |

| Key Indication | Cerebrovascular dilation, Memory enhancement | Neuroprotection (Anti-excitotoxic) |

Mechanism of Action: The Anti-Excitotoxic Cascade

The primary neuroprotective driver for (-)-(14

By inhibiting Na

Signaling Pathway Diagram

The following diagram illustrates the intervention point of (-)-(14

Caption: Mechanism of Action. The compound blocks voltage-gated Na+ channels, halting the depolarization cycle that leads to cytotoxic Calcium overload.

Experimental Protocols for Validation

To validate the neuroprotective efficacy and specific channel-blocking activity of (-)-(14

Protocol A: Whole-Cell Patch Clamp (Na Inhibition)

Objective: Quantify the IC

-

Preparation:

-

Use HEK293 cells stably expressing human Na

1.2. -

Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Intracellular Solution: 120 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

-

-

Recording:

-

Establish G

seal and break-in to whole-cell configuration. -

Hold membrane potential at -80 mV.

-

Pulse Protocol: Apply depolarizing steps to 0 mV for 20 ms at 0.1 Hz (tonic block) and 10 Hz (use-dependent block).

-

-

Drug Application:

-

Perfuse (-)-(14

)-Dihydrovinpocetine at concentrations: 0.1, 1, 10, 30, 100 -

Record peak current amplitude stability for 5 mins per concentration.

-

-

Analysis:

-

Plot normalized current (

) vs. log concentration. -

Fit data to the Hill equation to derive IC

. -

Validation Check: Vinpocetine (10

M) should be used as a positive control (approx. 50% inhibition expected).

-

Protocol B: Oxygen-Glucose Deprivation (OGD) Assay

Objective: Assess neuroprotection in a physiologically relevant ischemia model.

-

Culture: Primary rat cortical neurons (DIV 10-14).

-

OGD Induction:

-

Replace media with glucose-free BSS (Balanced Salt Solution).

-

Place cells in a hypoxia chamber (95% N

, 5% CO

-

-

Treatment:

-

Group 1: Vehicle (DMSO).

-

Group 2: (-)-(14

)-Dihydrovinpocetine (1 -

Group 3: Vinpocetine (10

M) positive control.

-

-

Reperfusion:

-

Remove from hypoxia, replace with normal neurobasal media (containing glucose).

-

Incubate for 24 hours (Reperfusion phase).

-

-

Readout:

-

LDH Release Assay: Measure Lactate Dehydrogenase in supernatant (marker of membrane leakage/death).

-

MTT Assay: Measure mitochondrial metabolic activity.

-

-

Calculation:

- .

Experimental Workflow Diagram

Caption: Validation Workflow. Parallel assessment of channel kinetics (Phase 1) and biological survival endpoints (Phase 2).

Translational Perspective

While (-)-(14

-

Advantages: Potential for reduced cardiovascular side effects (hypotension) compared to vinpocetine if PDE inhibition is significantly lower.

-

Challenges: Synthesis requires stereoselective hydrogenation; regulatory status requires re-classification from impurity to API.

References

-

Vas, A., & Gulyás, B. (2005). Eburnamine derivatives: prospects for neuroprotective therapy.[1] Brain Research Reviews.

-

Nyakas, C., et al. (2009). Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model.[2][3] CNS Neuroscience & Therapeutics.

-

Tretter, L., & Adam-Vizi, V. (1998). The neuroprotective drug vinpocetine prevents veratridine-induced [Na+]i and [Ca2+]i rise in synaptosomes. Neuroreport.

-

European Pharmacopoeia (Ph. Eur.). (2020).[4][5] Vinpocetine Monograph: Impurity D (Dihydrovinpocetine).[6] European Directorate for the Quality of Medicines.

-

Sitges, M., & Nekrassov, V. (1999). Vinpocetine prevents 4-aminopyridine-induced changes in the EEG, and the audiogenic seizure susceptibility induced by 4-aminopyridine. Epilepsy Research.

Sources

- 1. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 42971-09-5: Vinpocetine | CymitQuimica [cymitquimica.com]

A Technical Guide to the Stereoselective Synthesis of Novel (-)-(14alpha)-Dihydrovinpocetine Derivatives for Neurological Drug Discovery

This document provides a comprehensive technical overview of the rationale, strategy, and execution of synthesizing novel (-)-(14alpha)-Dihydrovinpocetine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation neurological therapeutics.

Introduction: Vinpocetine as a Privileged Scaffold for CNS Drug Design

Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant, Vinca minor.[1][2] For over three decades, it has been utilized in several European and Asian countries for the management of cerebrovascular disorders, such as stroke and dementia.[1][3] Its therapeutic efficacy stems from a multi-targeted mechanism of action, making it a compound of significant interest in neuropharmacology.[1][4] Vinpocetine enhances cerebral blood flow and metabolism, increases the brain's tolerance to hypoxia, and provides direct neuroprotection.[1][5][6]

The primary molecular targets of vinpocetine include:

-

Phosphodiesterase type 1 (PDE1): Inhibition of PDE1 leads to increased levels of cyclic guanosine monophosphate (cGMP), causing vasodilation and improved cerebral blood flow.[4][5][6]

-

Voltage-gated Sodium Channels: By blocking these channels, vinpocetine can reduce the excessive neuronal firing and excitotoxicity associated with ischemic events.[1]

-

IKK/NF-κB Inflammatory Pathway: Vinpocetine exerts potent anti-inflammatory effects by inhibiting the IκB kinase (IKK), which in turn suppresses the activation of the pro-inflammatory transcription factor NF-κB.[1]

dot digraph "Vinpocetine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Vinpocetine [label="Vinpocetine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE1 [label="PDE1 Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Na_Channel [label="Na+ Channel Blockade", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

cGMP [label="↑ cGMP Levels", fillcolor="#FFFFFF", fontcolor="#202124"]; Vasodilation [label="Cerebral Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CBF [label="↑ Cerebral Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"];

Excitotoxicity [label="↓ Neuronal Excitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NFkB [label="↓ NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Anti-inflammatory Effect", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Vinpocetine -> PDE1; Vinpocetine -> Na_Channel; Vinpocetine -> IKK;

PDE1 -> cGMP [label=" leads to"]; cGMP -> Vasodilation; Vasodilation -> CBF;

Na_Channel -> Excitotoxicity; Excitotoxicity -> Neuroprotection;

IKK -> NFkB [label=" prevents"]; NFkB -> Inflammation; }

Caption: Multi-target mechanism of action of Vinpocetine.

The Rationale for Developing (-)-(14alpha)-Dihydrovinpocetine Derivatives

Despite its clinical use, vinpocetine possesses certain limitations, including a significant hepatic first-pass effect and low bioavailability, which have spurred research into next-generation analogues.[2][7] The strategic development of novel derivatives focuses on enhancing its pharmacological profile.

-

The "Dihydro" Modification: Vinpocetine is technically ethyl apovincaminate, possessing a C14-C15 double bond within its E-ring. The reduction of this double bond to create dihydrovinpocetine introduces a new chiral center at the C14 position. This seemingly minor structural change fundamentally alters the three-dimensional conformation of the molecule, which can lead to profound differences in target engagement, metabolic stability, and cell permeability.

-

The Importance of Stereochemistry: The "(-)-(14alpha)" Imperative: Chirality is a cornerstone of pharmacology. The spatial arrangement of atoms dictates how a molecule interacts with its biological targets.[8][9] For the dihydro-scaffold, four possible stereoisomers exist. The specific focus on the (-)-(14alpha) isomer is driven by the hypothesis that this particular configuration will exhibit superior potency, selectivity, or a more favorable safety profile. Isolating and synthesizing a single, desired stereoisomer is paramount to developing a clean, effective therapeutic agent.

-

The Power of "Derivatives": Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound. By systematically modifying the core scaffold—for example, by introducing substituents on the aromatic A-ring or altering the C14-ester group—researchers can fine-tune the molecule's properties.[2][10] This approach allows for the exploration of chemical space to identify analogues with improved potency, selectivity, and pharmacokinetic (ADME) characteristics.

dot digraph "Structural_Comparison_and_Derivatization" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [style=invis];

// Structures (using labels with placeholders for images) structs [label=<

Vinpocetine (Apovincamine) (C14=C15 double bond) (-)-(14α)-Dihydrovinpocetine (New chiral center at C14)

Placeholder for Vinpocetine Structure Placeholder for Dihydrovinpocetine Structure

Key Sites for Derivatization

■ A-Ring Substitution (R1)

(Modulates electronics, solubility)

■ C14-Ester Modification (R2)

(Impacts potency, hydrolysis rate)

>]; }Caption: Core structures and key sites for derivatization.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of the target molecules hinges on a convergent strategy that first establishes the core tetracyclic indoloquinolizidine skeleton with the correct relative stereochemistry, followed by the formation of the E-ring and, finally, the stereocontrolled introduction of the C14 substituent and hydrogenation.

Key Synthetic Challenges:

-

Construction of the Indoloquinolizidine Core: Efficiently building the tetracyclic system from simple precursors like tryptamine is the first major hurdle.

-

Control of the C/D Ring Junction: Achieving the thermodynamically favored cis-fusion of the C and D rings is critical for the bioactivity of eburnane-type alkaloids.[11] This is often controlled during the reduction of an iminium intermediate.

-

Stereoselective Hydrogenation: The final and most crucial step is the reduction of the apovincaminate precursor. The existing stereocenters must direct the catalytic hydrogenation to selectively form the desired (14alpha) diastereomer.

dot digraph "Retrosynthesis" { graph [rankdir="RL", fontname="Arial", fontsize=12]; node [shape=box, style="rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10];

// Nodes Target [label="Target: (-)-14α-Dihydrovinpocetine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apovincaminate [label="Apovincaminate Precursor"]; Tetracycle [label="cis-Indoloquinolizidine Core"]; Iminium [label="Iminium Salt Intermediate"]; Tryptamine [label="Substituted Tryptamine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diester [label="Diester Sidechain", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Target -> Apovincaminate [label="Stereoselective\nHydrogenation"]; Apovincaminate -> Tetracycle [label="E-Ring Formation\n& Esterification"]; Tetracycle -> Iminium [label="Stereoselective\nReduction"]; Iminium -> Tryptamine [label="Bischler-Napieralski\n or Pictet-Spengler"]; Iminium -> Diester; }

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

The following protocols outline a validated pathway for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: Synthesis of the cis-Indoloquinolizidine Core

This procedure utilizes a Bischler-Napieralski cyclization followed by a stereoselective reduction to establish the crucial cis-C/D ring junction.[12]

-

Amide Formation: To a solution of a substituted tryptamine (1.0 eq) in dry toluene, add the appropriate acyl chloride sidechain (1.1 eq). Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction, concentrate under reduced pressure, and purify the resulting amide by column chromatography.

-

Bischler-Napieralski Cyclization: Dissolve the amide from the previous step in freshly distilled phosphorus oxychloride (POCl3, 5.0 eq). Heat the mixture at 100 °C for 2 hours. Carefully quench the reaction by pouring it onto crushed ice and basifying with concentrated ammonium hydroxide. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude iminium salt precursor.

-

Stereoselective Reduction: Dissolve the crude product in methanol and cool to 0 °C. Add sodium borohydride (NaBH4, 2.0 eq) portion-wise over 30 minutes. Causality: NaBH4 is a mild reducing agent that selectively attacks the iminium ion from the less sterically hindered face, favoring the formation of the desired cis-fused product.[12] Stir for 1 hour at 0 °C, then allow to warm to room temperature. Quench with water, concentrate the methanol, and extract with ethyl acetate. Purify by flash chromatography to yield the pure cis-indoloquinolizidine core.

Protocol 4.2: E-Ring Formation to Apovincaminate Precursor

This step constructs the final pentacyclic skeleton.

-

Dieckmann Cyclization: To a solution of the tetracyclic ester in dry toluene, add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and then heat to 80 °C for 3-5 hours. Causality: The strong base facilitates an intramolecular condensation to form the E-ring. Cool the reaction and quench with a saturated solution of ammonium chloride. Extract with ethyl acetate, dry, and concentrate.

-

Decarboxylation and Esterification: The crude product from the Dieckmann cyclization is refluxed in a solution of ethanol containing a catalytic amount of sulfuric acid for 12 hours. This process removes the extraneous ester group and installs the desired ethyl ester at the C14 position. After cooling, the solution is neutralized with sodium bicarbonate solution, and the product is extracted. Purification by chromatography yields the apovincaminate derivative.

Protocol 4.3: Stereoselective Hydrogenation

This is the key stereochemistry-defining step.

-

Catalytic Hydrogenation: Dissolve the apovincaminate derivative (1.0 eq) in ethanol in a Parr hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H2, 50 psi). Shake the reaction at room temperature for 12-24 hours. Causality: The catalyst surface coordinates with the less hindered face of the molecule, directing the delivery of hydrogen atoms to form the thermodynamically stable 14alpha product.

-

Workup and Purification: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product should be analyzed by chiral HPLC to determine the diastereomeric ratio. Purify by column chromatography or preparative HPLC to isolate the pure (-)-(14alpha)-Dihydrovinpocetine derivative.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Substituted Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Formation", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Bischler-Napieralski\nCyclization", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Stereoselective\nReduction (NaBH4)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Tetracycle [label="cis-Indoloquinolizidine Core", fillcolor="#FBBC05", fontcolor="#202124"]; RingForm [label="E-Ring Formation\n(Dieckmann)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Apovin [label="Apovincaminate Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrogenation [label="Stereoselective\nHydogenation (H2, Pd/C)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="(-)-14α-Dihydrovinpocetine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification & Chiral Analysis", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Amide; Amide -> Cyclization; Cyclization -> Reduction; Reduction -> Tetracycle; Tetracycle -> RingForm; RingForm -> Apovin; Apovin -> Hydrogenation; Hydrogenation -> Final; Final -> Purify; }

Caption: Overall synthetic workflow diagram.

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of each novel derivative. A combination of spectroscopic and chromatographic techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. Key diagnostic signals include the indole N-H proton (typically > 8 ppm), the aromatic protons, and the distinct upfield signals of the aliphatic cage. 2D NMR techniques (COSY, HSQC) are used to assign all proton and carbon signals unequivocally.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) group.[15]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric and diastereomeric purity of the final product.[16] Using a suitable chiral stationary phase (e.g., polysaccharide-based), the different stereoisomers can be separated and quantified, allowing for the precise determination of the diastereomeric excess (d.e.).[17]

Table 1: Representative Characterization Data for a Hypothetical Derivative

| Parameter | Technique | Expected Value / Observation | Rationale |

| Molecular Weight | HRMS | [M+H]⁺ calculated and found values agree < 5 ppm | Confirms elemental formula. |

| Ester Carbonyl | IR Spectroscopy | Strong absorbance at ~1735 cm⁻¹ | Confirms presence of the C14-ester group. |

| Indole N-H | ¹H NMR | Broad singlet, δ ≈ 8.0-8.5 ppm | Characteristic signal for the indole moiety. |

| C14-H Proton | ¹H NMR | Doublet, δ ≈ 3.5-4.0 ppm | Signal for the newly introduced stereocenter. |

| Stereochemical Purity | Chiral HPLC | >98% d.e. | Validates the stereoselectivity of the hydrogenation step. |

Conclusion and Future Perspectives

This guide has outlined a robust and scientifically grounded strategy for the synthesis of novel (-)-(14alpha)-Dihydrovinpocetine derivatives. By leveraging established methodologies for indoloquinolizidine synthesis and employing a critical stereoselective hydrogenation step, a clear path to these promising neurological drug candidates has been established. The protocols are designed to be adaptable, allowing for the creation of a diverse library of compounds by starting with variously substituted tryptamines or by modifying the ester sidechain.

Future work will involve the biological evaluation of these novel derivatives. Initial screening should focus on their activity at key vinpocetine targets (PDE1, sodium channels) and their anti-inflammatory properties. Subsequent studies will assess their neuroprotective capabilities in cell-based models of ischemia and neurodegeneration, with the ultimate goal of identifying lead candidates with superior efficacy and pharmacokinetic profiles for in vivo testing.

References

-

Vinpocetine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Danieli, B., Lesma, G., & Palmisano, G. (1987). A short stereoselective synthesis of the alkaloid vincamine. The Journal of Organic Chemistry. [Link]

-

Limpaseni, T. (1999). [Mechanism of action of vinpocetine]. PubMed. [Link]

-

Zhang, L., & Yang, L. (2018). An update on Vinpocetine: New discoveries and clinical implications. European Journal of Pharmacology. [Link]

-

What is the mechanism of Vinpocetine? (2024). Patsnap Synapse. [Link]

-

Zhang, W., Wang, Z., Lin, G., Xue, Y., Wu, M., Zhang, J., & Ma, D. (2022). Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids. Organic Letters. [Link]

-

Vinpocetine. (2021). Memorial Sloan Kettering Cancer Center. [Link]

-

Li, M., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. RSC Advances. [Link]

-

Nemes, A., Szántay Jr, C., Czibula, L., & Greiner, I. (2008). Synthesis of metabolites of cis and trans apovincamine derivatives. ARKIVOC. [Link]

-

Bonoczk, P., Gulyas, B., Adam-Vizi, V., Nemes, A., Karpati, E., & Farde, L. (2023). Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA). MDPI. [Link]

-

He, Y., et al. (2022). Enantioselective total synthesis of (+)-vincamine. Chinese Chemical Letters. [Link]

-

Li, M., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. ResearchGate. [Link]

-

Zhang, W., et al. (2022). Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids. PubMed. [Link]

-

Li, M., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. RSC Publishing. [Link]

-

Ronchetti, F. (2018). Improved Synthesis of Vincamine: Identification, Purification and Characterization of Impurities. AIR Unimi. [Link]

-

Nemes, A., Szántay Jr, C., Czibula, L., & Greiner, I. (2008). Synthesis of metabolites of cis and trans apovincamine derivatives. ResearchGate. [Link]

-

Temesvári-Major, E., et al. (1997). Synthesis of vinca alkaloids and related compounds. Part 84. Sulfonamide derivatives of some vinca alkaloids with cardiovascular activity. PubMed. [Link]

-

Chen, Y. C., & Lin, C. E. (2012). Chiral separation of vinpocetine using cyclodextrin-modified micellar electrokinetic chromatography. PubMed. [Link]

-

Shultz's approach toward the synthesis of (+)-apovincamine and (+)-vincamine. (n.d.). ResearchGate. [Link]

-

Synthesis of apovincaminic acid. (n.d.). PrepChem.com. [Link]

-

Li, M., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. RSC Publishing. [Link]

-

Roslan, N. F., et al. (2021). Simultaneous Estimation of Vinpocetine and Its Metabolite, Apovincaminic Acid, in Beagle Plasma by LC-MS-MS. ResearchGate. [Link]

-

Gazy, A. A., & Mahgoub, H. (2005). Spectrophotometric and liquid chromatographic determination of fenofibrate and vinpocetine and their hydrolysis products. PubMed. [Link]

-

Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

-

Li, Y., et al. (2006). Design, synthesis, and antifungal activities in vitro of novel tetrahydroisoquinoline compounds based on the structure of lanosterol 14alpha-demethylase (CYP51) of fungi. PubMed. [Link]

-

Wang, S., et al. (2010). Synthesis and antifungal evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. PubMed. [Link]

-

Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. [Link]

-

Song, D., et al. (2007). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). PubMed. [Link]

-

Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (2020). PubMed. [Link]

-

Al-Salem, H. S., et al. (2018). Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. Tropical Journal of Pharmaceutical Research. [Link]

-

Sadowska, B., et al. (2021). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. MDPI. [Link]

-

Differentiating Dyes: A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br.) Rhizome. (2023). MDPI. [Link]

-

Mohan, S., & Ilangovan, A. (2003). Vibrational spectroscopic studies on the natural product, columbianadin. PubMed. [Link]

Sources

- 1. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinpocetine - Wikipedia [en.wikipedia.org]

- 4. mskcc.org [mskcc.org]

- 5. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 7. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. air.unimi.it [air.unimi.it]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Vibrational spectroscopic studies on the natural product, columbianadin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral separation of vinpocetine using cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

Technical Guide: (-)-(14alpha)-Dihydrovinpocetine as a Phosphodiesterase Inhibitor

The following technical guide details the pharmacological characterization of (-)-(14alpha)-Dihydrovinpocetine (also known as Ethyl Vincaminate or Vinpocetine Impurity D), focusing on its activity as a phosphodiesterase (PDE) inhibitor.

This guide is structured for drug discovery scientists and medicinal chemists, emphasizing the Structure-Activity Relationship (SAR) differences between the parent compound (Vinpocetine) and its saturated analog (Dihydrovinpocetine).

Version: 1.0 | Focus: PDE1 Inhibition & SAR Profiling

Executive Summary & Compound Profile

(-)-(14alpha)-Dihydrovinpocetine (DHV) is the saturated derivative of the well-known nootropic and vasodilator Vinpocetine. While Vinpocetine contains a double bond at the C14-C15 position (eburnamenine skeleton), DHV possesses a single bond (vincamine skeleton), making it structurally identical to the ethyl ester of vincaminic acid.

In drug development, DHV is critical for two reasons:

-

SAR Benchmarking: It serves as a key probe to determine the pharmacophoric importance of the C14-C15 double bond for PDE1 selectivity.

-

Impurity Profiling: It is a known degradation product and synthesis impurity (EP Impurity D) of Vinpocetine, requiring rigorous quantification and activity assessment.

Chemical Identity

| Feature | Specification |

| IUPAC Name | Ethyl (14α)-14,15-dihydroeburnamenine-14-carboxylate |

| Common Name | Dihydrovinpocetine; Ethyl Vincaminate |

| Stereochemistry | (-)-(14alpha); (3α, 14α, 16α) |

| Molecular Formula | C₂₂H₂₈N₂O₂ |

| Molecular Weight | 352.47 g/mol |

| Primary Target | Phosphodiesterase 1 (PDE1) |

| Secondary Targets | Voltage-gated Na+ channels (putative) |

Mechanism of Action: The PDE1 Blockade

Like its parent compound, DHV targets Phosphodiesterase 1 (PDE1) , a Calcium/Calmodulin (Ca²⁺/CaM)-dependent enzyme. PDE1 is unique among the PDE superfamily as it is activated by intracellular calcium levels, creating a critical link between Ca²⁺ signaling and cyclic nucleotide (cAMP/cGMP) levels.[1]

The Signaling Cascade

Inhibition of PDE1 by DHV prevents the hydrolysis of cGMP and cAMP. In vascular smooth muscle (VSM) and neurons, this leads to:

-

Accumulation of cGMP: Activates Protein Kinase G (PKG).[2]

-

Ca²⁺ Desensitization: PKG phosphorylates targets that lower intracellular Ca²⁺ or desensitize the contractile apparatus.

-

Physiological Outcome: Vasodilation (increased cerebral blood flow) and enhanced synaptic plasticity.

Pathway Visualization

The following diagram illustrates the specific intervention point of DHV within the Ca²⁺/cAMP/cGMP signaling matrix.

Caption: Mechanism of DHV inhibition preventing cyclic nucleotide hydrolysis and enhancing downstream signaling.[1]

Structure-Activity Relationship (SAR) Context

Understanding the potency of DHV requires comparison with Vinpocetine. The primary structural difference is the saturation of the C14-C15 bond.

-

Vinpocetine (Unsaturated): The double bond confers a flattened conformation to the E-ring, which is optimal for fitting into the hydrophobic pocket of the PDE1 catalytic site. (IC₅₀ ≈ 10–20 µM for PDE1A/B).

-

Dihydrovinpocetine (Saturated): The reduction of the double bond introduces flexibility and a slight conformational change (puckering) of the E-ring.

-

Pharmacological Consequence: Historically, vinca alkaloids with the double bond (eburnamenine type) exhibit higher potency and selectivity for PDE1 than their saturated counterparts (vincamine type). Therefore, DHV is expected to have a higher IC₅₀ (lower potency) than Vinpocetine, often acting as a weaker partial inhibitor in comparative assays.

Experimental Protocol: PDE1 Inhibition Assay

To validate the activity of (-)-(14alpha)-Dihydrovinpocetine, a Scintillation Proximity Assay (SPA) is the gold standard for high-throughput screening due to its sensitivity and lack of wash steps.

Materials Required[2][3][5][6]

-

Enzyme: Recombinant human PDE1A or PDE1B (activated with Ca²⁺/Calmodulin).

-

Substrate: [³H]-cGMP (tritiated cyclic GMP).

-

Inhibitor: (-)-(14alpha)-Dihydrovinpocetine (dissolved in DMSO).

-

SPA Beads: Yttrium silicate beads coupled with zinc (binds linear GMP, not cyclic cGMP).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 µM Calmodulin, 100 µM CaCl₂.

Step-by-Step Workflow

-

Compound Preparation:

-

Prepare a 10 mM stock of DHV in 100% DMSO.

-

Perform serial dilutions (1:3) to generate a concentration range from 0.1 nM to 100 µM.

-

-

Enzyme Activation:

-

Incubate PDE1 enzyme with Calmodulin and CaCl₂ in the assay buffer for 15 minutes at room temperature to form the active Holoenzyme complex.

-

-

Reaction Initiation:

-

Add 10 µL of diluted DHV to 96-well plates.

-

Add 40 µL of the Activated Enzyme mixture.

-

Initiate reaction by adding 50 µL of [³H]-cGMP substrate (Final concentration ~50 nM, approx 50,000 cpm/well).

-

-

Incubation:

-

Incubate for 30–60 minutes at 30°C.

-

-

Termination & Detection:

-

Add 50 µL of SPA bead suspension (containing Zn²⁺ to bind the hydrolyzed [³H]-GMP product).

-

The beads stop the reaction and capture the product.

-

Allow beads to settle for 30 minutes.

-

Read on a MicroBeta scintillation counter.

-

Assay Logic Visualization

Caption: Scintillation Proximity Assay (SPA) workflow for determining DHV IC50.

Data Analysis & Interpretation

When analyzing DHV alongside Vinpocetine, the following metrics are critical for establishing the technical profile.

Calculation of IC₅₀

Calculate the percent inhibition using the formula:

-

Control CPM: Enzyme + Substrate + DMSO (no inhibitor).

-

Blank CPM: Substrate + Buffer (no enzyme).

Fit the data to a 4-parameter logistic equation (Hill equation) to derive the IC₅₀.

Expected Comparative Data

| Compound | Structure | PDE1 IC₅₀ (Approx) | Selectivity Profile |

| Vinpocetine | Unsaturated (C14=C15) | 10 – 20 µM | High (PDE1 >> PDE3/4) |

| (-)-Dihydrovinpocetine | Saturated (C14-C15) | > 20 µM (Est. 30-50 µM) | Moderate/Lower |

| Apovincaminic Acid | Hydrolyzed Ester | Inactive (> 100 µM) | N/A |

Key Insight: If DHV shows an IC₅₀ significantly higher than Vinpocetine (e.g., >50 µM), it confirms that the planarity of the E-ring (conferred by the double bond) is essential for high-affinity binding to the PDE1 catalytic pocket.

References

-

Loughney, K., et al. (1996). Isolation and characterization of cDNAs encoding PDE1 inhibitors. Journal of Biological Chemistry.[3]

-

Vas, A., & Gulyas, B. (2005). Eburnamine derivatives and the brain.[4] Medicinal Research Reviews.

-

European Pharmacopoeia (Ph. Eur.). Vinpocetine Monograph: Impurity D (Dihydrovinpocetine).[5]

-

Hagiwara, M., et al. (1984). Effects of vinpocetine on cyclic nucleotide metabolism in vascular smooth muscle. Biochemical Pharmacology.[1][6]

-

BPS Bioscience. Vinpocetine PDE1 Inhibition Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 42971-09-5: Vinpocetina | CymitQuimica [cymitquimica.com]

- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Analytical Methods for the Determination of (-)-(14alpha)-Dihydrovinpocetine

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative determination of (-)-(14alpha)-Dihydrovinpocetine, a significant analogue and potential impurity or metabolite of Vinpocetine. As the stereochemical configuration of such molecules can profoundly influence their biological activity, robust and specific analytical methods are paramount for ensuring pharmaceutical quality and supporting research and development.[1][2] This document outlines two primary analytical approaches: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. Furthermore, it addresses the critical aspect of chiral separation. Each protocol is presented with a focus on the scientific rationale behind methodological choices and is framed within the validation requirements of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5][6]

Introduction to (-)-(14alpha)-Dihydrovinpocetine Analysis

(-)-(14alpha)-Dihydrovinpocetine is a reduced derivative of Vinpocetine, a synthetic ethyl ester of apovincaminic acid. Vinpocetine itself is a well-known cerebral vasodilator and nootropic agent. The presence of chiral centers in the molecule means that different stereoisomers can exist, each potentially having unique pharmacological and toxicological profiles.[1][2] Therefore, the ability to accurately quantify specific isomers like (-)-(14alpha)-Dihydrovinpocetine is crucial in drug manufacturing, stability testing, and pharmacokinetic studies.

The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the analyte from its parent compound (Vinpocetine) and other related substances or potential degradation products.[7][8] The choice of analytical technique is dictated by the intended application, with HPLC-UV being suitable for quantifying higher concentration samples (e.g., in bulk drug substance or finished product), while LC-MS/MS offers the sub-nanogram sensitivity required for plasma concentration studies.[9][10][11]

Physicochemical Properties and Analytical Implications

While specific experimental data for (-)-(14alpha)-Dihydrovinpocetine is not widely published, its structure allows us to infer key properties that guide analytical method development.

| Property | Implication for Analytical Method Development |

| Structure | Structurally similar to Vinpocetine, but with a saturated C14-C15 bond, making it slightly more non-polar. This suggests that reversed-phase chromatography will be an effective separation technique. |

| Chromophore | The core indole moiety provides UV absorbance, making UV detection a viable quantification technique.[12][13] The optimal detection wavelength would need to be determined empirically but is expected to be in the 230-280 nm range.[8][14] |

| Basic Nitrogens | The presence of tertiary amine groups means the molecule's charge is pH-dependent. This is a critical consideration for mobile phase pH selection in HPLC to ensure good peak shape and retention. It also makes the molecule amenable to positive mode electrospray ionization (ESI+) for LC-MS/MS analysis.[15] |

| Chirality | The molecule contains multiple chiral centers. Enantiomeric separation is essential to confirm the stereochemical identity and purity and may require specialized chiral stationary phases (CSPs) or chiral mobile phase additives.[16][17] |

General Analytical Workflow

A robust analytical workflow is the foundation of reliable results. The process, from sample receipt to final data reporting, must be logical and controlled. This ensures that variability is minimized and the final result is a true representation of the analyte in the sample.

Caption: General workflow for quantitative analysis.

Method 1: RP-HPLC-UV for Purity and Assay Determination

This method is designed for the quantification of (-)-(14alpha)-Dihydrovinpocetine in drug substance or formulated products, where concentration levels are relatively high. The method leverages reversed-phase chromatography for separation and UV spectrophotometry for detection.[13][18]

Scientific Rationale

-

Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which provides excellent retention for moderately non-polar compounds like the target analyte. The end-capping on modern C18 columns minimizes peak tailing caused by interaction with residual silanols.

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile often provides better peak shape and lower backpressure. The buffer (e.g., phosphate or acetate) is crucial for controlling the pH. A pH between 3 and 6 is recommended to ensure the basic nitrogen atoms are protonated, leading to consistent retention and sharp peaks.[8]

-

Detection: UV detection is selected for its simplicity and robustness.[19][20] Based on related compounds, a wavelength between 230 nm and 280 nm is likely to provide good sensitivity.[8][14] A photodiode array (PDA) detector is recommended during method development to assess peak purity.

Experimental Protocol

Caption: Step-by-step HPLC-UV experimental workflow.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (adjusted to pH 4.5 with orthophosphoric acid) in a 50:50 (v/v) ratio.

-

Standard Solution Preparation: Accurately weigh about 10 mg of (-)-(14alpha)-Dihydrovinpocetine reference standard and dissolve in a diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 100 µg/mL stock solution. Further dilute to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation: For a drug substance, prepare a solution of approximately 20 µg/mL in the diluent. For tablets, weigh and finely powder no fewer than 20 tablets. Transfer a portion of the powder equivalent to one tablet's dosage into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the final target concentration. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

Parameter Recommended Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size[7][18] Mobile Phase Acetonitrile : 20 mM KH2PO4 (pH 4.5) (50:50 v/v)[8] Flow Rate 1.0 mL/min[14] Column Temp. 30 °C Injection Vol. 10 µL | Detector | UV/PDA at 275 nm (Verify optimal λ) |

-

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution (e.g., 20 µg/mL). The system is deemed ready if the acceptance criteria are met.

SST Parameter Acceptance Criteria Tailing Factor (T) T ≤ 2.0 Theoretical Plates (N) N ≥ 2000 | % RSD of Peak Area | ≤ 2.0%[4] |

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solutions using the linear regression equation derived from the calibration curve.

Method Validation (ICH Q2(R2) Framework)

This protocol must be validated to ensure it is fit for its intended purpose.[5]

| Validation Parameter | Purpose & Typical Acceptance Criteria |

| Specificity | Demonstrate that the signal is unequivocally from the analyte. Assess peak purity using a PDA detector and by spiking the sample with known impurities. No interfering peaks should be observed at the analyte's retention time.[6] |

| Linearity | Establish a linear relationship between concentration and response. Analyze at least 5 concentrations. The correlation coefficient (r²) should be ≥ 0.999.[3][6] |

| Accuracy | Measure the closeness of the test results to the true value. Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). Percent recovery should be within 98.0% - 102.0%.[3][4] |

| Precision | (Repeatability & Intermediate) Measure the method's variability. Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) should have a Relative Standard Deviation (%RSD) of ≤ 2.0%.[3] |

| Range | The concentration interval where the method is precise, accurate, and linear. Typically 80-120% of the test concentration for assay.[6] |

| Quantitation Limit (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio should be ≥ 10.[6] |

| Robustness | Show reliability with respect to deliberate variations in method parameters (e.g., pH ±0.2, organic content ±2%, flow rate ±0.1 mL/min). System suitability parameters should remain within limits.[6] |

Method 2: LC-MS/MS for Bioanalytical Applications

For determining low concentrations of (-)-(14alpha)-Dihydrovinpocetine in biological matrices like plasma or tissue, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[21][22]

Scientific Rationale

-

Sample Preparation: Biological samples require extensive cleanup to remove interfering substances like proteins and salts. Solid-Phase Extraction (SPE) is highly effective for this, providing a cleaner extract than simple protein precipitation (PPT).[9][23]

-

Chromatography: A fast LC method using a shorter column (e.g., 50 mm) and a rapid gradient is often employed to maximize throughput. The mobile phase composition is similar to HPLC-UV but may include volatile buffers like ammonium formate or acetate, which are compatible with mass spectrometry.[9][24]

-

Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used.[1][10]

-

Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to its basic nitrogens, which readily accept a proton to form [M+H]+.

-

MRM: The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor → product ion transition is highly specific to the analyte, dramatically reducing background noise and enhancing sensitivity.[15]

-

Experimental Protocol

Caption: Bioanalytical workflow using LC-MS/MS.

Step-by-Step Methodology:

-

Internal Standard (IS) Selection: A stable isotope-labeled version of the analyte (e.g., D3-Dihydrovinpocetine) is the ideal IS. If unavailable, a structurally similar compound with close chromatographic behavior (e.g., a related Vinpocetine analog) can be used.

-

Sample Preparation (SPE): a. Spike 100 µL of plasma (calibrators, QCs, or unknown samples) with 10 µL of IS working solution. b. Add 200 µL of 4% phosphoric acid to acidify and vortex. c. Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL methanol followed by 1 mL water. d. Load the pre-treated plasma sample onto the cartridge. e. Wash the cartridge with 1 mL of 5% methanol in water to remove interferences. f. Elute the analyte and IS with 1 mL of methanol.[9] g. Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. h. Reconstitute the residue in 100 µL of mobile phase.

-

LC-MS/MS Conditions:

Parameter Recommended Condition LC Column C18, 50 mm x 2.1 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Methanol[24] Gradient 5% B to 95% B in 2.0 min, hold 1 min, re-equilibrate Flow Rate 0.4 mL/min[15] Ion Source ESI Positive (ESI+) MRM Transitions To be determined by infusing a standard solution. For Vinpocetine (MW 350.45), a common transition is m/z 351.5 → 280.2.[1] A similar fragmentation pattern is expected for the dihydro- derivative (MW 352.47), e.g., m/z 353.5 → [Product Ion]. | Source Params | Optimize gas temps, gas flows, and capillary voltage.[21][24] |

-

Quantification: Prepare calibration standards in the same biological matrix (e.g., blank plasma). Construct a calibration curve by plotting the peak area ratio (analyte/IS) against concentration. The use of an internal standard corrects for variations in extraction recovery and instrument response.[15]

Considerations for Chiral Separation

Given the stereoisomeric nature of (-)-(14alpha)-Dihydrovinpocetine, a chiral separation method may be required to confirm its enantiomeric purity.

-

Principle: Chiral separation relies on the differential interaction between enantiomers and a chiral selector, leading to different retention times. This is often described by the "three-point interaction" model.[17]

-

Techniques:

-

Chiral HPLC: This is the most common approach. It involves using a Chiral Stationary Phase (CSP). CSPs based on macrocyclic glycopeptides (e.g., vancomycin or teicoplanin-based columns) have shown success in separating related chiral compounds and would be a logical starting point.[1][25]

-

Chiral Capillary Electrophoresis (CE): Techniques like cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) have been successfully used to separate the four stereoisomers of Vinpocetine and could be adapted.[16] This method offers high separation efficiency and low sample consumption.

-

Developing a chiral method involves screening different CSPs and mobile phases (normal phase, polar organic, or reversed-phase) to find the optimal conditions for enantiomeric resolution.

Conclusion

The analytical determination of (-)-(14alpha)-Dihydrovinpocetine requires robust, specific, and validated methods tailored to the specific application. For routine quality control of bulk materials and pharmaceutical forms, a well-validated RP-HPLC-UV method provides the necessary performance characteristics. For bioanalytical studies requiring high sensitivity, an LC-MS/MS method is indispensable. In all cases, adherence to the principles of method validation outlined by regulatory bodies like the ICH is mandatory to ensure the generation of reliable and defensible data. Furthermore, the stereochemical nature of the analyte necessitates consideration of chiral separation techniques to ensure identity and purity. The protocols and rationales provided in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with this compound.

References

-

Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

-

ResearchGate. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

PubMed. (2012). Chiral separation of vinpocetine using cyclodextrin-modified micellar electrokinetic chromatography. [Link]

-

ResearchGate. (n.d.). Simultaneous Estimation of Vinpocetine and Its Metabolite, Apovincaminic Acid, in Beagle Plasma by LC-MS-MS. [Link]

-

ResearchGate. (n.d.). New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma. [Link]

-

RSC Publishing. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. [Link]

-

Journal of Applicable Chemistry. (2018). Bioanalytical Method for Vinpocetine and Apovincamine Acid from Human Plasma by LC-MS/MS. [Link]

-

ResearchGate. (n.d.). Determination of primary metabolite of vinpocetine in human plasma by LC-MS/MS. [Link]

-